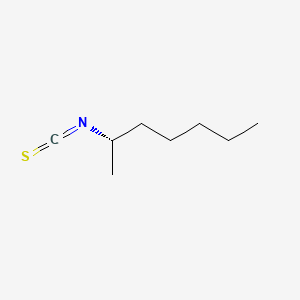

(S)-(+)-2-Heptyl isothiocyanate

描述

(S)-(+)-2-Heptyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are characterized by the functional group -N=C=S, and they are known for their diverse biological activities. This compound is particularly notable for its chiral nature, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-2-Heptyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide, followed by the treatment with a desulfurating agent such as T3P (propane phosphonic acid anhydride) . Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

Industrial Production Methods: Industrial production of isothiocyanates often employs large-scale reactions using primary amines and carbon disulfide, followed by desulfurization. The process is optimized for high yield and purity, often involving purification techniques such as column chromatography .

化学反应分析

Nucleophilic Addition Reactions

The isothiocyanate group reacts with nucleophiles via thiophilic attack at the carbon atom. Key reactions include:

1.1 Amine Additions

Primary and secondary amines form stable thiourea derivatives:

This reaction proceeds under mild conditions (25–40°C) in aprotic solvents like THF or DCM . For example, reaction with benzylamine yields a thiourea derivative with 89% efficiency .

1.2 Alcohol Additions

Alcohols generate O-thiocarbamates:

Methanol and ethanol reactions require catalytic bases (e.g., triethylamine) to deprotonate the alcohol .

1.3 Thiol Additions

Thiols form dithiocarbamates:

Thiophenol derivatives exhibit higher reactivity than alcohols due to sulfur’s polarizability .

Cycloaddition Reactions

The isothiocyanate group participates in [2+2] and [4+1] cycloadditions:

2.1 With Azides

Reaction with organic azides yields tetrazoles:

This reaction is catalyzed by Cu(I) at 60°C .

2.2 With Alkenes

Electron-deficient alkenes undergo [4+1] cycloadditions to form thiazolidinones:

Yields exceed 75% in DMF at 80°C .

Oxidation and Reduction

3.1 Oxidation

Hydrogen peroxide oxidizes the isothiocyanate group to isocyanate:

This transformation is useful for synthesizing ureas .

3.2 Reduction

Lithium aluminum hydride reduces the isothiocyanate to a primary amine:

The reaction requires anhydrous conditions and proceeds at -20°C .

Desulfurization Reactions

4.1 With Phosphines

Triphenylphosphine desulfurizes isothiocyanates to isocyanides:

This method is employed in peptide synthesis .

4.2 With Tosyl Chloride

Tosyl chloride facilitates decomposition of intermediate dithiocarbamates:

Yields range from 70–85% in dichloromethane .

Comparative Reaction Table

Mechanistic Insights

-

Electrophilic Character : The carbon in -N=C=S is highly electrophilic, enabling rapid nucleophilic attacks .

-

Steric Effects : The branched heptyl chain at C-2 influences reaction rates; bulkier nucleophiles show reduced reactivity due to steric hindrance .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate cycloadditions by stabilizing transition states .

科学研究应用

(S)-(+)-2-Heptyl isothiocyanate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of (S)-(+)-2-Heptyl isothiocyanate involves its interaction with cellular proteins and enzymes. It can modify proteins by forming covalent bonds with thiol groups, leading to the inhibition of enzyme activity. This modification can trigger various cellular pathways, including the activation of the Nrf2 pathway, which plays a crucial role in antioxidative and anti-inflammatory responses .

相似化合物的比较

Sulforaphane: Known for its potent anticancer properties.

Phenyl ethyl isothiocyanate: Studied for its antimicrobial and anticancer activities.

Allyl isothiocyanate: Notable for its antimicrobial properties.

Uniqueness: (S)-(+)-2-Heptyl isothiocyanate is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic or enantiomeric counterparts. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

生物活性

(S)-(+)-2-Heptyl isothiocyanate, a sulfur-containing compound, is part of the isothiocyanate family, which is well-known for its diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and potential therapeutic applications, particularly in cancer prevention and treatment.

Target Interaction

Isothiocyanates, including this compound, primarily interact with glutathione S-transferase (GST) enzymes. This interaction is crucial for the detoxification processes within cells. The compound forms covalent bonds with cellular targets through its reactive electrophilic carbon, which interacts with sulfhydryl groups on proteins.

Cellular Effects

Research indicates that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. This is achieved by modulating various signaling pathways associated with cell growth and survival. For instance, it can activate stress response pathways that lead to programmed cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound involves its metabolism through the mercapturic acid pathway . This includes conjugation with glutathione followed by enzymatic degradation, which facilitates its elimination from the body. The compound exhibits time- and concentration-dependent effects on cellular activities, suggesting that both dosage and exposure duration are critical factors influencing its biological effects.

Anticancer Properties

This compound has shown significant potential in cancer prevention. It induces phase II detoxifying enzymes and exhibits anticancer effects through various mechanisms:

- Inhibition of Cytochrome P450 Enzymes : This modulation can reduce the activation of pro-carcinogens.

- Activation of Nrf2 Pathway : This pathway enhances the expression of protective enzymes against oxidative stress.

- Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells, leading to reduced tumor growth.

Antimicrobial Properties

Apart from its anticancer activities, this compound also exhibits antimicrobial properties. It has been shown to affect metabolic processes related to inflammation and oxidative stress, potentially making it useful in treating infections caused by various pathogens .

Case Studies

Several studies have highlighted the effectiveness of isothiocyanates in cancer prevention:

- A study demonstrated that dietary administration of phenethyl isothiocyanate significantly reduced tumor size when administered concurrently with carcinogens but not afterward. This suggests a critical timing aspect for efficacy.

- Another investigation reported that various isothiocyanates could inhibit the proliferation of human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Research Findings Summary Table

| Biological Activity | Mechanism | Outcome |

|---|---|---|

| Anticancer | Induces phase II enzymes; activates Nrf2 | Reduced tumor growth |

| Apoptosis induction | Modulates signaling pathways; inhibits proliferation | Increased cancer cell death |

| Antimicrobial | Affects metabolic processes; reduces inflammation | Inhibition of pathogen growth |

常见问题

Basic Research Questions

Q. What are the common synthesis routes for (S)-(+)-2-heptyl isothiocyanate, and how are reaction conditions optimized for stereochemical purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between amines and phenyl isothiocyanate under nitrogen protection, using solvents like dimethylbenzene. To optimize stereochemical purity, parameters such as reaction temperature (20–80°C), solvent polarity, and catalyst presence (e.g., tertiary amines) are systematically varied. Characterization via gas chromatography (GC) or HPLC monitors enantiomeric excess, while NMR confirms stereochemistry .

Q. How can researchers validate the structural identity and purity of this compound using spectroscopic techniques?

- Methodological Answer : Combine multiple techniques:

- FTIR : Confirm the –N=C=S functional group (absorption band ~2050–2150 cm⁻¹).

- ¹H/¹³C NMR : Assign peaks using DEPT and 2D experiments (e.g., HSQC) to resolve overlapping signals from the heptyl chain.

- GC-MS : Detect impurities (<1% area) and verify molecular ion [M+H]⁺.

Cross-validate with literature spectra and elemental analysis for stoichiometric consistency .

Q. What experimental precautions are critical for handling this compound in biological assays?

- Methodological Answer : Due to its volatility and reactivity:

- Use inert atmospheres (N₂/Ar) during preparation.

- Stabilize solutions in corn oil (99.5% recovery after 7 days at room temperature).

- Conduct dose-response studies with freshly prepared stocks to avoid degradation artifacts .

Advanced Research Questions

Q. How can fractional factorial design (FFD) optimize reaction parameters for this compound synthesis?

- Methodological Answer : Apply FFD to screen variables (e.g., solvent type, temperature, molar ratios). For example, a central composite design (CCD) with triethylamine (28 µL), phenyl isothiocyanate (35 µL), and pH 6.9 achieved optimal yields in analogous systems. Analyze response surfaces to identify interactions and non-linear effects .

Q. What strategies resolve contradictions in reported bioactivity data for isothiocyanates across studies?

- Methodological Answer :

- Standardize assay conditions : Control variables like cell line passage number, solvent (e.g., DMSO vs. corn oil), and exposure time.

- Meta-analysis : Use PRISMA guidelines to assess heterogeneity in literature. For example, discrepancies in IC₅₀ values may arise from differential Nrf2 activation pathways in cell models .

Q. How can computational methods predict the reactivity of this compound in thiourea conjugation reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and Gibbs free energy (ΔG‡) for nucleophilic attacks by amines.

- Validate with kinetic studies (e.g., pseudo-first-order rate constants) and HPLC monitoring of thiourea formation .

Q. What analytical challenges arise in quantifying trace this compound in complex matrices, and how are they addressed?

- Methodological Answer :

- Matrix interference : Use derivatization (e.g., fluorescein isothiocyanate) to enhance LC-MS/MS sensitivity (LOD: 0.36 µg/mL).

- Recovery optimization : Spike-and-recovery experiments with internal standards (e.g., deuterated analogs) correct for losses during extraction .

Q. How do researchers ensure reproducibility in isothiocyanate-mediated apoptosis assays?

- Methodological Answer :

- Protocol harmonization : Follow FITC/Annexin V staining guidelines (e.g., incubation time: 15 min, PI concentration: 1 µg/mL).

- Instrument calibration : Use flow cytometry beads to standardize fluorescence detection across labs.

- Data transparency : Share raw flow cytometry files and gating strategies via repositories like FlowRepository .

Q. Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response relationships in isothiocyanate toxicity studies?

- Methodological Answer :

- Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients.

- Report confidence intervals and use ANOVA with Tukey’s post hoc test for multi-group comparisons .

Q. How should researchers document experimental methods to facilitate replication?

属性

IUPAC Name |

(2S)-2-isothiocyanatoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTLUDLHIIYPNC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426868 | |

| Record name | (S)-(+)-2-Heptyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-94-1 | |

| Record name | (S)-(+)-2-Heptyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。